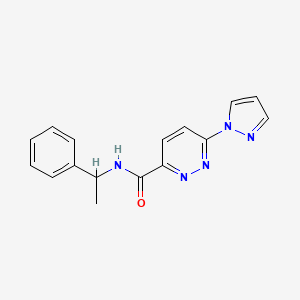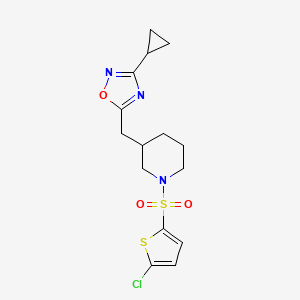![molecular formula C19H19NO3 B2601922 Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate CAS No. 1825653-11-9](/img/structure/B2601922.png)
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate is an organic compound characterized by its complex structure, which includes a naphthalene ring, an amido group, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalen-2-ylmethyl Intermediate:
Amidation Reaction:
Industrial Production Methods: Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction can occur at the amido group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated naphthalene derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use in drug discovery due to its structural complexity and functional groups that can interact with biological targets.
- May serve as a precursor for the synthesis of bioactive compounds.
Industry:
- Utilized in the development of new materials, such as polymers and advanced composites.
- Employed in the synthesis of dyes and pigments due to the presence of the naphthalene ring.
Mécanisme D'action
The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amido and ester groups can form hydrogen bonds with proteins, potentially inhibiting or modifying their function. Pathways involved might include enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Methyl 3-(but-2-ynamido)-2-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.
Ethyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness:
- The presence of the naphthalene ring in Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate provides unique electronic properties and potential for π-π interactions, which can be advantageous in both chemical reactions and biological interactions.
- The but-2-ynamido group introduces a degree of unsaturation and potential for further functionalization, making it a versatile intermediate in organic synthesis.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Propriétés
IUPAC Name |
methyl 2-[(but-2-ynoylamino)methyl]-3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-6-18(21)20-13-17(19(22)23-2)12-14-9-10-15-7-4-5-8-16(15)11-14/h4-5,7-11,17H,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLTXNGAKJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Bis(2-methylphenyl)methyl]but-2-ynamide](/img/structure/B2601843.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B2601844.png)

![1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601851.png)
![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2601858.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2601861.png)

